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Abstract
This technical guide provides a comprehensive overview of the history and discovery of the

selective androgen receptor modulator (SARM), YK11. First synthesized and reported by

Yuichiro Kanno in 2011, YK11 is a unique steroidal SARM that has garnered significant interest

for its dual mechanism of action. It functions as a partial agonist of the androgen receptor and,

notably, as a potent myostatin inhibitor via the upregulation of follistatin. This guide details the

foundational experiments that elucidated these mechanisms, presenting the experimental

protocols and quantitative data in a clear and structured format. Signaling pathways and

experimental workflows are visualized to facilitate a deeper understanding of YK11's molecular

interactions and anabolic potential.

Introduction
YK11, chemically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-

norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroidal selective

androgen receptor modulator.[1] Its discovery in 2011 by Japanese researcher Yuichiro Kanno

marked a significant development in the field of SARMs due to its unique molecular structure

and mode of action.[1] Unlike traditional non-steroidal SARMs, YK11's activity is twofold: it

partially activates the androgen receptor (AR) and it robustly induces the expression of

follistatin (Fst), a powerful antagonist of myostatin.[1][2] This dual functionality suggests a
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potent anabolic effect on muscle tissue, making it a compound of great interest for therapeutic

applications in muscle wasting diseases and for the enhancement of muscle growth.

History and Discovery
The initial synthesis and characterization of YK11 were first described by Yuichiro Kanno and

his team in a 2011 publication in Biological and Pharmaceutical Bulletin.[1] This seminal paper

laid the groundwork for understanding YK11 as a partial agonist of the androgen receptor. The

researchers demonstrated that while YK11 could bind to the AR, it did not induce the N/C

terminal interaction, a conformational change typically required for the full agonistic activity of

androgens like dihydrotestosterone (DHT).[1]

Subsequent research by the same group, published in 2013, delved into the myogenic effects

of YK11 in C2C12 myoblasts, a commonly used in vitro model for studying muscle

differentiation.[2] This study revealed the compound's remarkable ability to induce myogenic

differentiation, surpassing the effects of DHT in some aspects. The key finding of this paper

was the discovery that YK11's anabolic effects are largely mediated by the upregulation of

follistatin, a secreted glycoprotein that inhibits myostatin, a negative regulator of muscle mass.

[2]

Molecular Mechanism of Action
Partial Agonism of the Androgen Receptor
YK11 binds to the androgen receptor but elicits a partial response compared to full agonists

like DHT. This partial agonism is attributed to its inability to induce the interaction between the

N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD) of the AR. This "N/C

interaction" is a critical step for the full transcriptional activation of many androgen-responsive

genes. The partial activation of the AR by YK11 still leads to the translocation of the receptor

into the nucleus and the modulation of a specific subset of target genes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23995658/
https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23995658/
https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/en
https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/en
https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

YK11

Androgen Receptor (AR)

Binds

Heat Shock Proteins

Bound in inactive state

AR-YK11 Complex

Translocation

Androgen Response Element (ARE)

Binds to DNA

Target Gene Transcription
(e.g., Follistatin)

Initiates

Click to download full resolution via product page

Fig. 1: YK11 and Androgen Receptor Activation.

Myostatin Inhibition via Follistatin Upregulation
The most distinctive feature of YK11's mechanism of action is its potent induction of follistatin.

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a well-

established negative regulator of muscle growth. By binding to and inhibiting myostatin,

follistatin effectively removes this brake on muscle development, leading to hypertrophy. The
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2013 study by Kanno et al. demonstrated that YK11 treatment of C2C12 muscle cells led to a

significant increase in follistatin mRNA levels, an effect not observed with DHT treatment.[2]

Furthermore, the myogenic effects of YK11 were attenuated by the introduction of an anti-

follistatin antibody, confirming the critical role of this pathway.[2]

YK11

Androgen Receptor

Activates

Follistatin Gene

Upregulates Transcription

Follistatin

Produces

Myostatin

Inhibits

Increased
Muscle Growth

Promotes

Inhibition of
Muscle Growth

Click to download full resolution via product page

Fig. 2: YK11's Myostatin Inhibition Pathway.

Experimental Data
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The foundational in vitro studies on YK11 have provided quantitative data on its effects on

myogenic regulatory factors and follistatin.

Table 1: In Vitro Effects of YK11 on Myogenic Gene
Expression in C2C12 Myoblasts

Target Gene Treatment (500 nM)
Fold Increase in
mRNA Expression
(vs. Control)

Reference

MyoD YK11
More significant than

DHT
[2]

DHT Significant increase [2]

Myf5 YK11
More significant than

DHT
[2]

DHT Significant increase [2]

Myogenin YK11
More significant than

DHT
[2]

DHT Significant increase [2]

Follistatin YK11 Significant increase [2]

DHT No significant change [2]

Note: The original publication describes the increases as "more significant" without providing

exact fold-change values in the abstract.

Experimental Protocols
The following are summaries of the key experimental protocols used in the foundational studies

of YK11.

Cell Culture and Differentiation
Cell Line: Mouse C2C12 myoblasts.
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Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal

bovine serum (FBS).

Differentiation: To induce myogenic differentiation, the growth medium was replaced with

DMEM supplemented with 2% horse serum.

Treatment: Cells were treated with 500 nM of YK11 or 500 nM of DHT dissolved in ethanol.

Control cells were treated with the vehicle (ethanol) alone.

Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of myogenic regulatory factors (MyoD,

Myf5, myogenin) and follistatin.

Methodology:

Total RNA was extracted from treated and control C2C12 cells.

cDNA was synthesized from the extracted RNA using a reverse transcription kit.

qRT-PCR was performed using SYBR Green chemistry on a real-time PCR system.

The expression levels of the target genes were normalized to a housekeeping gene (e.g.,

β-actin).

The relative fold change in gene expression was calculated using the ΔΔCt method.

Western Blot Analysis
Objective: To assess the protein levels of myogenic markers.

Methodology:

Total protein was extracted from treated and control C2C12 cells.

Protein concentration was determined using a BCA assay.

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane.
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The membrane was blocked and then incubated with primary antibodies against specific

myogenic proteins (e.g., Myosin Heavy Chain).

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system.
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Fig. 3: General Experimental Workflow.

Conclusion
The discovery of YK11 by Yuichiro Kanno has introduced a novel compound with a unique

dual-action mechanism that distinguishes it from other SARMs. Its ability to act as a partial

androgen receptor agonist while simultaneously and more significantly upregulating the

myostatin inhibitor, follistatin, presents a promising avenue for the development of new

therapeutics for muscle-wasting conditions. The foundational in vitro studies have provided a

solid framework for its mechanism of action. Further in-vivo research and clinical trials are

necessary to fully elucidate its therapeutic potential and safety profile in humans. This technical

guide serves as a foundational resource for researchers and professionals in the field of drug

development, providing a detailed overview of the initial discovery and scientific understanding

of the YK11 compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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